1-(2,3-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol
Description
1-(2,3-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a synthetic propanol derivative characterized by a 2,3-dimethoxyphenyl group attached to a propanol backbone and a 1,3-dioxanyl moiety. The 1,3-dioxanyl group enhances solubility and stability, while the methoxy substituents on the phenyl ring may influence electronic properties and binding interactions in biological systems .
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5/c1-17-13-6-3-5-11(15(13)18-2)12(16)7-8-14-19-9-4-10-20-14/h3,5-6,12,14,16H,4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKHFRVBKFEBPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CCC2OCCCO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is an organic compound notable for its unique structural features, including a dimethoxyphenyl group and a dioxanyl ring. This compound has garnered attention in various fields, particularly medicinal chemistry and organic synthesis, due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C15H22O5
- Molecular Weight : 282.33 g/mol
- IUPAC Name : 1-(2,3-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-ol
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit various biological activities. Its structural components indicate potential pharmacological properties, including:
- Antimicrobial Activity : The compound's ability to inhibit microbial growth has been explored in several studies.
- Insecticidal Properties : Related compounds in the dioxane family have shown larvicidal activity against Aedes aegypti, a vector for several viral diseases.
Antimicrobial Activity
A study conducted to evaluate the antimicrobial properties of similar compounds indicated that derivatives of the dioxane structure could effectively inhibit bacterial growth. The presence of methoxy groups in the phenyl ring appears to enhance this activity.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| 1-(2-Methoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol | S. aureus | 18 |
Insecticidal Activity
Research focusing on dioxole derivatives has highlighted their potential as insecticides. For example, compounds with similar structures demonstrated significant larvicidal effects against Aedes aegypti.
| Compound | LC50 (μM) | LC90 (μM) |
|---|---|---|
| 3,4-Methylenedioxycinnamic Acid | 28.9 ± 5.6 | 162.7 ± 26.2 |
| This compound (Expected) | TBD | TBD |
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors within biological systems. Further studies are required to elucidate these interactions and the resulting effects on cellular pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations:
- Electron-Withdrawing Groups (e.g., Cl, Br, F): Halogenated analogs (e.g., chloro, bromo) exhibit increased molecular weight and lipophilicity, which may affect membrane permeability in biological assays .
- Safety Profiles :
- Compounds with methyl or methoxy substituents (e.g., 3,4-dimethylphenyl analog) share similar hazards (H303+H313+H333), emphasizing the need for protective equipment during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
